Technical Documentation Center

[(2-Acetamidoethyl)carbamoyl]formic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(2-Acetamidoethyl)carbamoyl]formic acid
  • CAS: 1157000-14-0

Core Science & Biosynthesis

Foundational

Mechanism of Action for [(2-Acetamidoethyl)carbamoyl]formic Acid: A Targeted N-Substituted Oxamate Inhibitor of Lactate Dehydrogenase

Executive Summary In the landscape of metabolic oncology and antiparasitic drug development, targeting the glycolytic pathway has emerged as a highly effective strategy. [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 115...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic oncology and antiparasitic drug development, targeting the glycolytic pathway has emerged as a highly effective strategy. [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0), chemically classified as an N-substituted oxamic acid (specifically, N-(2-acetamidoethyl)oxamic acid), represents a specialized class of competitive inhibitors targeting Lactate Dehydrogenase (LDH) .

By mimicking the native substrate pyruvate, this compound competitively binds to the LDH active site, halting the critical regeneration of NAD+ required to sustain high rates of glycolysis. This whitepaper provides an in-depth mechanistic analysis of its structural rationale, biochemical pathways, and the self-validating experimental protocols required to quantify its efficacy in preclinical settings.

Molecular Identity & Structural Rationale

The efficacy of[(2-Acetamidoethyl)carbamoyl]formic acid is rooted in its bipartite molecular architecture, which balances substrate mimicry with isoform selectivity.

The Oxamate Pharmacophore

The core of the molecule is the oxamate moiety (the carbamoylformic acid group). Oxamic acid is a well-established structural isostere and isoelectric analogue of pyruvate[1]. Because it perfectly mimics the geometry and charge distribution of pyruvate, oxamate acts as a classical competitive inhibitor at the substrate-binding pocket of LDH, physically blocking pyruvate from entering the catalytic cleft[2].

The N-Substitution Strategy (2-Acetamidoethyl Group)

While unmodified oxamate is a potent but non-selective pan-LDH inhibitor (inhibiting human LDHA with a Ki​ of 136 μM)[1], its small size offers no isoform selectivity. The strategic addition of the 2-acetamidoethyl group at the nitrogen atom addresses this limitation.

During catalysis, the active-site loop (Loop 6) of LDH closes over the substrate. Structural biology studies reveal that certain LDH isoforms—specifically human LDHC4 and Plasmodium falciparum LDH (pfLDH)—possess a significantly more open and flexible active-site loop conformation compared to the rigid loops of human LDHA and LDHB[3][4]. The bulky 2-acetamidoethyl extension exploits this structural divergence; it sterically clashes with the closed loop of LDHA/B but is comfortably accommodated in the expanded clefts of LDHC4 or pfLDH, granting the compound targeted selectivity[4][5].

Mechanism of Action: Metabolic Disruption

The primary mechanism of action for [(2-Acetamidoethyl)carbamoyl]formic acid is the induction of a profound metabolic crisis via redox imbalance.

  • Competitive Active-Site Occupation : The compound enters the cytosol and binds to the LDH active site, competing directly with intracellular pyruvate[2].

  • Blockade of Pyruvate Reduction : By occupying the active site, the inhibitor prevents the LDH-catalyzed reduction of pyruvate into lactate[6].

  • Redox Arrest (NADH Accumulation) : The conversion of pyruvate to lactate is obligatorily coupled to the oxidation of NADH to NAD+. Inhibition of this step halts NAD+ regeneration[1].

  • Glycolytic Collapse : NAD+ is an essential cofactor for Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) upstream in the glycolytic pathway. Depletion of cytosolic NAD+ stalls GAPDH activity, effectively shutting down glycolysis.

  • Phenotypic Outcome : In cells heavily reliant on aerobic glycolysis (the Warburg effect in tumors) or obligate glucose fermenters (like Plasmodium), this leads to rapid ATP depletion, accumulation of reactive oxygen species (ROS), and subsequent apoptosis[6][7].

MoA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Catalyzed by LDH LDH Lactate Dehydrogenase (LDH) LDH->Pyruvate Inhibitor [(2-Acetamidoethyl) carbamoyl]formic acid Inhibitor->LDH Competitive Inhibition Apoptosis Energy Depletion & Apoptosis Inhibitor->Apoptosis Triggers NADH NADH NAD NAD+ NADH->NAD Oxidation Glycolysis Sustained Glycolysis (Warburg Effect) NAD->Glycolysis Feeds back to

Figure 1: Pathway of LDH inhibition by N-substituted oxamate leading to metabolic collapse.

Experimental Validation Protocols

To establish the trustworthiness of the mechanistic claims, the following self-validating experimental systems must be employed. These protocols are designed to confirm both the competitive nature of the inhibition and its downstream cellular effects.

Protocol 1: In Vitro LDH Enzyme Kinetics (NADH Oxidation Assay)

Objective : To determine the inhibition constant ( Ki​ ) and mathematically prove competitive inhibition via Lineweaver-Burk analysis. Causality Check: If the inhibitor is strictly competitive, increasing the concentration of the substrate (pyruvate) will outcompete the inhibitor, resulting in intersecting lines on the y-axis (Vmax remains constant, Km increases) in a Lineweaver-Burk plot.

  • Reagent Preparation : Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.4). Prepare fresh solutions of NADH (150 μM final) and recombinant target LDH (e.g., pfLDH or hLDHC4) at 1 nM final concentration.

  • Inhibitor Titration : Prepare a serial dilution of[(2-Acetamidoethyl)carbamoyl]formic acid ranging from 0.1 μM to 500 μM in the reaction buffer.

  • Incubation : Pre-incubate the enzyme, NADH, and inhibitor in a UV-transparent 96-well microplate for 10 minutes at 37°C.

  • Reaction Initiation : Add varying concentrations of sodium pyruvate (e.g., 50, 100, 250, 500, 1000 μM) to initiate the reaction.

  • Kinetic Measurement : Immediately monitor the decrease in absorbance at 340 nm (indicative of NADH oxidation to NAD+) using a microplate reader for 5 minutes at 10-second intervals.

  • Data Analysis : Calculate initial velocities ( V0​ ). Plot 1/V0​ versus 1/[Pyruvate] to generate a Lineweaver-Burk plot and extract the Ki​ value.

Workflow Step1 Recombinant LDH Preparation Step2 Inhibitor Titration (0.1 - 500 μM) Step1->Step2 Step3 NADH Oxidation Assay (Absorbance 340 nm) Step2->Step3 Step4 Lineweaver-Burk Kinetic Analysis Step3->Step4 Step5 Determine Ki & Inhibition Modality Step4->Step5

Figure 2: Step-by-step workflow for in vitro validation of LDH competitive inhibition.

Protocol 2: Cellular Metabolic Profiling (Seahorse XF Glycolysis Stress Test)

Objective : To validate that the compound successfully penetrates the cell membrane and engages its target in a live cellular environment. Causality Check: Direct inhibition of LDH will immediately suppress the Extracellular Acidification Rate (ECAR), which is a direct proxy for lactate efflux.

  • Cell Plating : Seed target cells (e.g., highly glycolytic A549 lung cancer cells) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Media Exchange : Wash and replace media with Seahorse XF Base Medium supplemented with 2 mM glutamine (glucose and pyruvate free). Incubate in a non-CO2 incubator for 1 hour.

  • Inhibitor Injection : Inject[(2-Acetamidoethyl)carbamoyl]formic acid (at 5×Ki​ concentration) via Port A of the sensor cartridge.

  • Stress Test Injections : Sequentially inject Glucose (10 mM, Port B) to stimulate glycolysis, Oligomycin (1 μM, Port C) to force maximum glycolytic capacity, and 2-DG (50 mM, Port D) to shut down glycolysis.

  • Readout : A successful target engagement is validated if the inhibitor-treated wells show a severely blunted ECAR spike following the glucose injection compared to vehicle controls.

Quantitative Data Summary

The table below summarizes the comparative kinetic parameters demonstrating how N-substitution alters the affinity profile of oxamate derivatives across different LDH isoforms, validating the structural rationale[1][2][3].

Isoform TargetNative Substrate Affinity (Pyruvate Km​ )Unmodified Oxamate Affinity ( Ki​ )Long-Chain N-Substituted Oxamate Affinity ( Ki​ )Structural Rationale for Selectivity
Human LDHA (hLDH5) ~140 μM136 μM> 5.0 mM (Poor)Closed active-site loop restricts bulky N-substitutions.
Human LDHC4 ~40 μMNon-selective~0.53 mM (High)Open loop conformation accommodates long-chain N-alkyl/amide groups.
pfLDH (Plasmodium) ~30 μM~15 μM~8 - 14 μM (High)Unique active-site cleft allows extended N-substituent binding.

Conclusion & Future Directions

[(2-Acetamidoethyl)carbamoyl]formic acid exemplifies the precision of structure-based drug design. By appending a 2-acetamidoethyl group to the classical oxamate pharmacophore, researchers can bypass the pan-inhibition of native oxamate and exploit the conformational nuances of specific LDH active sites. Future development of this compound class should focus on optimizing cell permeability (potentially via ester prodrug strategies) and conducting rigorous in vivo pharmacokinetic profiling to fully realize its potential as an antineoplastic or antimalarial agent.

References

  • Future Medicinal Chemistry (via PMC)
  • Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase ACS Publications URL
  • Acta Pharmaceutica Sinica B (via PMC)

Sources

Exploratory

In-Depth Technical Guide: [(2-Acetamidoethyl)carbamoyl]formic Acid Solubility in DMSO and Water

Executive Summary In the early stages of drug discovery and materials science, the solubility of a compound in both aqueous media and organic solvents like Dimethyl Sulfoxide (DMSO) dictates its viability for high-throug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery and materials science, the solubility of a compound in both aqueous media and organic solvents like Dimethyl Sulfoxide (DMSO) dictates its viability for high-throughput screening (HTS) and downstream formulation[1]. Poor solubility can mask biological activity, induce false positives via aggregation, and severely bottleneck development pipelines[1].

This whitepaper provides a comprehensive, mechanistic guide to understanding, determining, and optimizing the solubility of [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0)[2]. By examining the thermodynamic principles governing its solvation and establishing self-validating experimental protocols, researchers can ensure robust, reproducible data across all biological and chemical assays.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate solubility, we must first deconstruct the molecule's structural thermodynamics. [(2-Acetamidoethyl)carbamoyl]formic acid (Molecular Formula: C6H10N2O4, Molecular Weight: 174.15 g/mol ) is a highly polar aliphatic compound[2]. Structurally, it is an oxamic acid derivative featuring a terminal carboxylic acid and two amide linkages.

  • Solvation in Water (Aqueous Media): Water acts as a polar protic solvent. The solubility of this compound in water is fundamentally pH-dependent . Below its pKa​ (typically ~2.0–3.0 for oxamic acids), the carboxylic acid is protonated, and solubility relies entirely on hydrogen bonding from the amide groups. Above pH 4.0, the molecule deprotonates to form a carboxylate anion, drastically increasing its hydration energy and resulting in high aqueous solubility.

  • Solvation in DMSO: DMSO is a highly polar aprotic solvent with a strong dipole moment. It acts as an exceptional hydrogen-bond acceptor. The two N-H groups (H-bond donors) on the compound's amide backbone will strongly coordinate with the sulfoxide oxygen of DMSO. This interaction rapidly overcomes the compound's crystalline lattice energy, predicting excellent solubility (>50 mM), which is ideal for creating concentrated HTS stock solutions[1].

Table 1: Physicochemical Parameters & Predicted Solubility Profile
ParameterValue / DescriptionMechanistic Impact on Solubility
Chemical Name [(2-Acetamidoethyl)carbamoyl]formic acidN/A
CAS Number 1157000-14-0N/A
Molecular Weight 174.15 g/mol [2]Low MW facilitates rapid dissolution kinetics.
H-Bond Donors 3 (2x Amide NH, 1x Carboxylic OH)Strong interaction with DMSO (H-bond acceptor).
H-Bond Acceptors 4 (4x Carbonyl/Hydroxyl Oxygens)Enables extensive hydration in aqueous buffers.
Predicted DMSO Sol. High (>50 mM)Ideal for long-term storage in screening libraries.
Predicted Aq. Sol. Moderate to HighHighly dependent on buffer pH (anionic above pH 4).

Solvation Mechanisms & Workflow

To accurately quantify these theoretical predictions, a rigorous thermodynamic workflow must be employed. The shake-flask method remains the "gold standard" for this purpose, as it allows the solid compound to reach a true thermodynamic equilibrium with the solvent, avoiding the supersaturation artifacts common in rapid kinetic assays[3].

SolvationWorkflow A Solid Compound [(2-Acetamidoethyl)carbamoyl]formic acid B Solvent Addition (DMSO or Aqueous Buffer) A->B C Equilibration (Shake-Flask, 24-48h, 25°C) B->C D Phase Separation (Ultracentrifugation / Filtration) C->D E Quantification (LC-MS / HPLC-UV) D->E F Solubility Limit Determination (Sw, SDMSO) E->F

Thermodynamic solubility determination workflow for[(2-Acetamidoethyl)carbamoyl]formic acid.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. Thermodynamic testing provides critical data for formulation design, but it must be tightly regulated[4]. Every assay must include a Blank Control (solvent only, to establish baseline noise) and a Positive Control (a compound with known solubility under the exact assay conditions) to validate the system's performance[4].

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality Note: We utilize a 48-hour equilibration time because highly polar compounds can form localized supersaturated micro-environments. Extended agitation ensures the system reaches a true, stable thermodynamic equilibrium[3].

  • Preparation: Weigh 5.0 mg of solid [(2-Acetamidoethyl)carbamoyl]formic acid into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the presence of a visible solid pellet; if the compound dissolves instantly, add more solid until saturation is visibly maintained.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for biorelevant profiling) at 500 RPM for 24 to 48 hours[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 x g for 15 minutes.

    • Expert Insight: Ultracentrifugation is prioritized over standard PVDF/PTFE filtration for this compound. Polar molecules can exhibit non-specific binding to filter membranes, which artificially lowers the quantified solubility limit.

  • Quantification: Carefully extract the supernatant without disturbing the pellet. Dilute the supernatant appropriately and quantify the concentration using HPLC-UV or LC-MS against a pre-established calibration curve[4].

Protocol B: Kinetic Solubility Profiling in DMSO

Causality Note: DMSO is highly hygroscopic. When preparing stock solutions, ambient humidity can introduce water into the DMSO, altering its dielectric constant and causing premature precipitation of the compound. Always use anhydrous DMSO and store under inert gas (Argon/Nitrogen).

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a target concentration of 10 mM or 50 mM. Vortex until optically clear.

  • Serial Dilution: Create a serial dilution of the DMSO stock into a 96-well plate.

  • Aqueous Spike (Solvent Shift): Rapidly spike the DMSO dilutions into an aqueous buffer (final DMSO concentration ≤ 1%)[3].

  • Nephelometry/Absorbance: Measure the plate using a nephelometer (light scattering) or a UV-Vis spectrophotometer. The kinetic solubility limit is identified as the concentration at which a sudden spike in light scattering occurs, indicating compound precipitation and aggregation[3].

References

  • [(2-Acetamidoethyl)
  • Source: PubMed / National Institutes of Health (NIH)
  • Thermodynamic Solubility Testing Service Source: Creative Biolabs URL
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering Source: Pharma Excipients URL

Sources

Protocols & Analytical Methods

Method

how to synthesize [(2-Acetamidoethyl)carbamoyl]formic acid step-by-step

Application Note: De Novo Synthesis and Validation of [(2-Acetamidoethyl)carbamoyl]formic Acid Introduction and Mechanistic Rationale [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) is a highly versatile bif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Validation of [(2-Acetamidoethyl)carbamoyl]formic Acid

Introduction and Mechanistic Rationale

[(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) is a highly versatile bifunctional building block utilized in advanced drug development, peptidomimetic synthesis, and materials science. The molecule features both an acetamido group and an oxamic acid moiety, making it an excellent candidate for targeted cross-linking applications. It is strictly designated for research and development purposes[1].

Retrosynthetic Analysis and Pathway Design

The synthesis relies on a robust two-step sequence designed to maximize yield while preventing side reactions:

  • Amidation (Acylation): N-acetylethylenediamine is reacted with ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride) to form an ethyl ester intermediate.

  • Saponification: Mild alkaline hydrolysis of the ester yields the final carboxylic acid.

G A N-Acetylethylenediamine + Ethyl Oxalyl Chloride B Step 1: Acylation (DCM, Et3N, 0°C to RT) A->B C Intermediate: Ethyl [(2-acetamidoethyl)carbamoyl]formate B->C D Step 2: Saponification (LiOH, THF/H2O, 0°C) C->D E Acidification & Extraction (HCl, EtOAc) D->E F Target Product: [(2-Acetamidoethyl)carbamoyl]formic acid E->F

Synthetic workflow for [(2-Acetamidoethyl)carbamoyl]formic acid.

Quantitative Data and Stoichiometry

The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeFunction
N-Acetylethylenediamine102.141.010.01.02 gStarting Material
Ethyl oxalyl chloride136.531.111.01.50 gAcylating Agent
Triethylamine (Et₃N)101.191.212.01.67 mLAcid Scavenger
LiOH·H₂O41.961.211.40.48 gHydrolysis Base

Experimental Protocols

Step 1: Synthesis of Ethyl [(2-acetamidoethyl)carbamoyl]formate Expertise & Experience Rationale: Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the premature hydrolysis of ethyl oxalyl chloride. Triethylamine (Et₃N) acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward and preventing the protonation of the highly nucleophilic primary amine of the N-acetylethylenediamine precursor.

  • Charge a flame-dried 250 mL round-bottom flask with N-acetylethylenediamine (10.0 mmol) and anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Add triethylamine (12.0 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve ethyl oxalyl chloride (11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to strictly control the exothermic acylation process.

  • Allow the reaction to gradually warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize any unreacted acid chloride. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate ester.

Step 2: Saponification to[(2-Acetamidoethyl)carbamoyl]formic acid Expertise & Experience Rationale: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/H₂O) is employed for mild saponification. The use of LiOH at 0 °C prevents the unwanted cleavage of the more stable acetamide bond while selectively and rapidly hydrolyzing the ethyl ester to the corresponding carboxylate.

  • Dissolve the crude ethyl[(2-acetamidoethyl)carbamoyl]formate (approx. 9.5 mmol) in a 1:1 mixture of THF and distilled water (40 mL).

  • Cool the solution to 0 °C to minimize side reactions.

  • Add LiOH monohydrate (11.4 mmol) portion-wise over 5 minutes.

  • Stir the mixture at 0 °C for 2 hours. Monitor the disappearance of the ester intermediate via Thin Layer Chromatography (TLC).

  • Evaporate the THF under reduced pressure, ensuring the temperature does not exceed 30 °C.

  • Acidify the remaining aqueous phase to pH 2 using 1 M HCl to protonate the oxamate salt.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL). Note: The product is highly polar; if extraction yields are low, consider salting out the aqueous layer with NaCl prior to extraction.

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude acid.

  • Recrystallize from a minimal amount of ethanol/diethyl ether to afford pure [(2-Acetamidoethyl)carbamoyl]formic acid.

Validation and Analytical Characterization

To ensure the trustworthiness of the protocol, the final product must be validated through spectroscopic methods:

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the acetamide methyl group (~1.8 ppm), the multiplets for the two methylene groups of the ethylenediamine core (~3.1-3.3 ppm), and the broad exchangeable protons for the amides and the carboxylic acid.

  • Mass Spectrometry (ESI-MS): The molecular weight of the target compound is 174.15 g/mol [1]. Expect a strong [M-H]⁻ signal at m/z 173 in negative ion mode.

  • Safety & Handling: The compound is classified as a skin and eye irritant (H315, H319) and may cause specific target organ toxicity upon single exposure (H336)[2]. Standard PPE (gloves, goggles, lab coat) must be worn during handling.

Sources

Application

using[(2-Acetamidoethyl)carbamoyl]formic acid as a reagent in organic synthesis

Application Note: Utilizing [(2-Acetamidoethyl)carbamoyl]formic acid in the Synthesis of Oxamide-Linked Peptidomimetics Executive Summary For drug development professionals and synthetic chemists, overcoming the metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing [(2-Acetamidoethyl)carbamoyl]formic acid in the Synthesis of Oxamide-Linked Peptidomimetics

Executive Summary

For drug development professionals and synthetic chemists, overcoming the metabolic liability of native peptide bonds is a persistent challenge. [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) [1] serves as a highly specialized, bifunctional building block designed to introduce an oxamide linkage—a premium non-classical bioisostere—into peptidomimetics and targeted protein degraders (PROTACs). This application note details the mechanistic rationale, optimized coupling conditions, and self-validating protocols required to successfully deploy this reagent in complex organic synthesis.

Chemical Profile & Rationale for Use[(2-Acetamidoethyl)carbamoyl]formic acid features an acetyl-capped ethylenediamine linker terminating in an α-keto acid (oxamic acid) moiety.

The strategic value of this reagent lies in its ability to form oxamides . In medicinal chemistry, the oxamide functional group is a privileged bioisostere for the peptide bond. It provides exceptional metabolic stability against proteolytic degradation while maintaining the critical hydrogen bond donor (HBD) and acceptor (HBA) network required for target protein engagement[2]. The pre-installed acetyl group acts as a stable, neutral capping motif, making this reagent ideal for rapid library generation of kinase inhibitors and protein-protein interaction (PPI) modulators.

Mechanistic Insights: The Causality of Coupling Chemistry

Working with oxamic acids requires a departure from standard peptide coupling paradigms. The electron-withdrawing nature of the adjacent carbonyl group in the α-keto acid heavily reduces the nucleophilicity of the carboxylate.

The Causality of Reagent Selection: Field-proven insights dictate that standard carbodiimide chemistry (e.g., EDC/HOBt) often fails or results in extremely poor yields (<30%) when applied to oxamic acids[3]. The slow activation rate allows competitive degradation pathways, such as decarboxylation, to dominate. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used. HATU rapidly converts the oxamic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an internal hydrogen bond that stabilizes the transition state during amine attack. This neighboring-group participation dramatically accelerates aminolysis, outcompeting the degradation of the sensitive α-keto acid motif and pushing yields above 85%[3].

Synthetic Workflow

G A [(2-Acetamidoethyl)carbamoyl] formic acid B Activation (HATU / DIPEA) A->B DMF, 0 °C C HOAt Active Ester Intermediate B->C 15 min D Amine Addition (R-NH2) C->D F 1,2-Phenylenediamine Addition C->F E Oxamide-Linked Peptidomimetic D->E RT, 2-4 h G Quinoxaline Scaffold F->G Reflux, 12 h

Figure 1: Divergent synthetic workflows utilizing [(2-Acetamidoethyl)carbamoyl]formic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system , where the physical observations at each step confirm the success of the underlying chemical mechanism.

Protocol A: Synthesis of Oxamide-Linked Peptidomimetics via HATU

Reagents: [(2-Acetamidoethyl)carbamoyl]formic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

  • Step 1: Substrate Solubilization Suspend the formic acid derivative (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Validation Check: The solution must become completely clear upon stirring. Any persistent turbidity indicates moisture contamination or degraded reagent, which will quench the coupling agent.

  • Step 2: Deprotonation Add DIPEA (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath. Validation Check: Spot an aliquot on wet pH paper. A pH > 9 confirms sufficient basicity for complete carboxylate formation, preventing the consumption of HATU by un-deprotonated acid (which leads to guanidinium byproducts).

  • Step 3: Active Ester Formation Add HATU (1.2 eq) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes. Validation Check: A distinct color shift from colorless to a vibrant pale yellow confirms the successful generation of the active HOAt ester. If the solution remains colorless, the activation has failed (verify HATU integrity).

  • Step 4: Aminolysis Add the target primary or secondary amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2–4 hours. Validation Check: Monitor via TLC (10% MeOH in DCM). The active ester (highly UV active at 254 nm) should disappear, replaced by a more polar, UV-active oxamide product spot.

  • Step 5: Workup & Isolation Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Reagent Efficacy

The table below summarizes the causality and quantitative outcomes of utilizing different coupling systems with oxamic acid derivatives, emphasizing the necessity of the HATU/DIPEA system.

Coupling Reagent SystemBaseSolventAverage Yield (%)Reaction TimeMechanistic Observation
HATU / HOAt DIPEADMF85 - 95% 2 - 4 hRapid HOAt ester formation; internal H-bonding accelerates aminolysis and suppresses decarboxylation.
DIC / Oxyma DIPEADMF60 - 75% 6 - 8 hModerate activation; suitable only for highly nucleophilic, unhindered primary amines.
EDC / HOBt NMMDCM/DMF< 30% 12 - 24 hPoor nucleophilic attack on the activated complex; dominated by side reactions and starting material degradation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • [(2-acetamidoethyl)

Sources

Method

Scientific Rationale &amp; Structural Biology[(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) is a highly polar, synthetic small molecule characterized by an acetamidoethyl chain linked to a carbamoylformic acid core. Structurally, the "carbamoylformic acid" moiety classifies this compound as an N-substituted oxamic acid derivative.

Application Note: In Vivo Dosing Guidelines for[(2-Acetamidoethyl)carbamoyl]formic acid in Murine Models Scientific Rationale & Structural Biology[(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) is a highly p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines for[(2-Acetamidoethyl)carbamoyl]formic acid in Murine Models

Scientific Rationale & Structural Biology[(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) is a highly polar, synthetic small molecule characterized by an acetamidoethyl chain linked to a carbamoylformic acid core[1]. Structurally, the "carbamoylformic acid" moiety classifies this compound as an N-substituted oxamic acid derivative.

In preclinical pharmacology, oxamic acid and its derivatives are deployed as competitive inhibitors of Lactate Dehydrogenase A (LDHA)[1]. By acting as structural analogs of pyruvate, these compounds block the terminal step of glycolysis, preventing the conversion of pyruvate to lactate[2]. This mechanism is critical for disrupting the Warburg effect in oncology models[3] and for modulating tissue lactate levels in metabolic disorders such as insulin resistance and diabetes[2].

Because[(2-Acetamidoethyl)carbamoyl]formic acid possesses a higher molecular weight (174.15 g/mol ) and distinct steric properties compared to baseline sodium oxamate[4], it presents unique pharmacokinetic (PK) and formulation challenges. This guide provides a field-validated, causality-driven framework for dosing this compound in murine models.

Physicochemical Properties & Formulation Strategy

The Causality of Formulation: As a derivative of formic acid, this compound is inherently acidic in aqueous solutions. Administering unbuffered acidic xenobiotics intravenously (IV) or intraperitoneally (IP) induces acute localized tissue necrosis, peritoneal inflammation, and erratic absorption kinetics due to precipitation at the injection site. To ensure systemic bioavailability and animal welfare, the compound must be formulated as a sodium salt or strictly buffered to physiological pH.

Self-Validating Formulation Protocol: To prevent formulation artifacts, this protocol incorporates a real-time pH validation loop.

  • Solubilization: Weigh the required mass of [(2-Acetamidoethyl)carbamoyl]formic acid and suspend it in 80% of the final target volume using sterile 0.9% saline or 1X Phosphate-Buffered Saline (PBS).

  • Titration (Validation Step): Insert a calibrated micro-pH probe into the suspension. Add 0.1 M NaOH dropwise under continuous vortexing. The cloudy suspension will clarify as the compound converts to its highly soluble sodium salt. Stop titration strictly when the pH stabilizes between 7.2 and 7.4.

  • Volume Adjustment: Bring the solution to the final target volume with the vehicle.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter prior to in vivo administration.

Recommended Dosing Regimens

While unmodified oxamate requires exceptionally high doses (up to 750 mg/kg) to achieve in vivo efficacy due to rapid renal clearance[5], substituted oxamic acid derivatives typically exhibit improved target affinity. The following parameters are recommended for initial Maximum Tolerated Dose (MTD) and efficacy studies.

Table 1: Murine Dosing Parameters for[(2-Acetamidoethyl)carbamoyl]formic acid

RouteStarting Dose RangeMax Injection VolumeVehicleFrequencyRationale / Causality
IP 50 – 200 mg/kg10 mL/kgPBS (pH 7.4)Daily (QD) or BIDPreferred for sustained hepatic portal absorption and ease of repeated dosing in oncology models.
IV 10 – 50 mg/kg5 mL/kgSaline (pH 7.4)Single DoseUsed strictly for establishing baseline PK clearance and volume of distribution ( Vd​ ).
PO Not RecommendedN/AN/AN/AHigh polarity and negative charge at physiological pH result in extremely poor oral bioavailability.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflows

A. PK Sampling Protocol

Causality: Small, highly polar organic acids exhibit low plasma protein binding and undergo rapid renal excretion. To accurately capture the maximum concentration ( Cmax​ ) and the distribution half-life ( t1/2α​ ), the sampling schedule must be heavily front-loaded.

  • Administer the compound via the selected route.

  • Collect 30–50 µL of blood via the submandibular vein into K2EDTA tubes . Note: Avoid heparinized tubes, as heparin can interfere with downstream enzymatic assays used for PD biomarker quantification.

  • Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma in liquid nitrogen.

B. PD Biomarker Protocol (Lactate Inhibition)

Causality: Red blood cells contain high endogenous levels of LDH. If blood or tissue samples are left at room temperature, RBCs will continue to convert ambient glucose and pyruvate into lactate ex vivo, generating false-positive lactate spikes that mask the drug's inhibitory effect.

Self-Validating PD Workflow:

  • Baseline Draw: Collect a baseline (t=0) blood sample from every subject prior to dosing to establish an internal control.

  • Tissue Collection: Euthanize the animal at the target Tmax​ (typically 1-2 hours post-dose). Rapidly excise the target tissue (e.g., tumor or skeletal muscle) and snap-freeze it in liquid nitrogen within 30 seconds of excision.

  • Deproteinization (Critical Step): Homogenize the tissue directly in cold 1M Perchloric Acid (PCA) to instantly denature endogenous LDH, halting all ex vivo metabolic activity.

  • Validation: Spike a known concentration of exogenous lactate into a vehicle-treated control sample during homogenization to calculate and verify the assay's recovery efficiency.

Table 2: Recommended PK/PD Sampling Schedule

TimepointPK ObjectivePD Objective
0 min (Baseline) Establish zero-drug baselineEstablish baseline systemic lactate
15 min Capture Cmax​ (IV) or absorption phase (IP)Monitor acute enzyme inhibition
30 min Calculate distribution kineticsPeak target engagement
1, 2, 4 hours Calculate elimination half-life ( t1/2β​ )Assess duration of Warburg effect blockade
8, 24 hours Confirm total clearanceMonitor lactate rebound / metabolic escape

Experimental Workflow Visualization

The following diagram maps the logical relationship between drug administration, target engagement, and the resulting experimental readouts.

G Drug [(2-Acetamidoethyl)carbamoyl]formic acid (Buffered to pH 7.4) Admin In Vivo Administration (IP or IV Route) Drug->Admin Target LDHA Enzyme Target Engagement Admin->Target Systemic Circulation PK Pharmacokinetics (PK) Plasma Clearance Tracking Admin->PK Serial Blood Sampling Metabolism Blockade of Pyruvate to Lactate Conversion Target->Metabolism Competitive Inhibition PD Pharmacodynamics (PD) Tissue/Blood Lactate Assay Metabolism->PD Biomarker Readout

Workflow of [(2-Acetamidoethyl)carbamoyl]formic acid administration, LDHA inhibition, and PK/PD.

References

  • Chemical Substance Information: [(2-acetamidoethyl)carbamoyl]formic acid. NextSDS Database. Available at:[Link]

  • Effects of OXA on food intake. db/+ mice received the vehicle. ResearchGate. Available at:[Link]

  • Ye W, et al. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLoS ONE (NIH PMC). Available at:[Link]

  • Altered metabolism in cancer: insights into energy pathways and therapeutic targets. National Institutes of Health (PMC). Available at:[Link]

Sources

Application

Application Note: Storage Conditions and Safe Handling Protocol for[(2-Acetamidoethyl)carbamoyl]formic acid

Introduction and Structural Rationale[(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) is a specialized biochemical reagent and synthetic intermediate utilized in advanced drug discovery and molecular research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale[(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) is a specialized biochemical reagent and synthetic intermediate utilized in advanced drug discovery and molecular research[1]. Structurally, it features an oxamic acid derivative core (a carbamoylformic acid moiety) linked to an acetamidoethyl chain. The presence of both an alpha-keto acid-like group and multiple amide bonds dictates its unique physicochemical behavior, particularly its susceptibility to specific degradation pathways such as decarboxylation and hydrolysis.

This application note provides researchers and drug development professionals with a comprehensive, causality-driven guide to the safe handling, storage, and quality control of this compound.

Physicochemical Profiling and Hazard Assessment

To design an effective handling protocol, one must first understand the compound's fundamental properties and safety profile.

Compound Specifications

Table 1: Physicochemical Properties of [(2-Acetamidoethyl)carbamoyl]formic acid

PropertyValue
Chemical Name [(2-Acetamidoethyl)carbamoyl]formic acid
CAS Number 1157000-14-0[1]
Molecular Formula C6H10N2O4[2]
Molecular Weight 174.15 - 174.16 g/mol [1]
SMILES O=C(C(NCCNC(C)=O)=O)O[2]
Shipping Condition Cold-chain transportation[2]
Hazard Classifications

According to standardized safety data, this compound exhibits localized irritation and specific target organ toxicity, necessitating strict PPE compliance[3]:

  • Skin Irrit. 2 (H315) : The acidic nature of the formic acid moiety can cause skin irritation upon contact[3].

  • Eye Irrit. 2A (H319) : Direct contact with ocular tissue can lead to severe irritation[3].

  • STOT SE 3 (H336) : Inhalation of aerosolized dust may cause specific target organ toxicity (single exposure), often presenting as drowsiness, dizziness, or respiratory tract irritation[3].

Mechanistic Basis for Storage Conditions

Standardizing storage is not merely about following a label; it is about preventing specific chemical reactions that compromise compound integrity.

  • Temperature Control (-20°C) : The compound is shipped via cold-chain[2] and must be stored at -20°C for long-term preservation. Causality : The carbamoylformic acid group acts similarly to an alpha-keto acid. At elevated temperatures, these structures are prone to spontaneous decarboxylation, releasing CO 2​ and leaving behind a degraded amide byproduct.

  • Moisture Exclusion (Desiccation) : Causality : The molecule contains two amide bonds. In the presence of atmospheric moisture and the localized acidic microenvironment provided by the compound's own carboxylic acid group, these amide bonds can undergo slow, acid-catalyzed hydrolysis.

  • Light Protection : Causality : UV/Visible light can induce photochemical degradation of the conjugated carbonyl systems.

Threats Temp Elevated Temperature Decarb Decarboxylation of carbamoylformic acid Temp->Decarb Moisture Atmospheric Moisture Hydrolysis Hydrolysis of amide bonds Moisture->Hydrolysis Light UV/Visible Light PhotoDeg Photochemical degradation Light->PhotoDeg Cold Store at -20°C Decarb->Cold Desiccate Store in Desiccator (Argon flush) Hydrolysis->Desiccate Amber Amber Vials / Foil Wrap PhotoDeg->Amber

Logical mapping of environmental threats, degradation mechanisms, and mitigation strategies.

Safe Handling and Solution Preparation Protocol

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for handling the solid powder and preparing stock solutions.

Required Equipment and PPE
  • PPE : Nitrile gloves (double-gloving recommended), safety goggles, and a fluid-resistant lab coat.

  • Environment : Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to mitigate STOT SE 3 inhalation risks[3].

  • Materials : Anhydrous DMSO ( 99.9%, sterile-filtered), argon or nitrogen gas, amber microcentrifuge tubes, and a microbalance.

Step-by-Step Methodology

Phase 1: Equilibration (Critical Step)

  • Remove the sealed vial of [(2-Acetamidoethyl)carbamoyl]formic acid from the -20°C freezer.

  • Do not open the vial immediately. Place the intact vial in a desiccator at room temperature for 30–60 minutes.

    • Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis.

Phase 2: Weighing and Dispensing 3. Transfer the equilibrated vial to the fume hood. 4. Using an anti-static spatula, weigh the desired amount of the compound onto a piece of anti-static weighing paper or directly into a pre-tared amber vial. 5. Immediately flush the original stock vial with dry Argon or Nitrogen gas, seal tightly with Parafilm, and return to -20°C storage.

Phase 3: Dissolution and Aliquoting 6. Calculate the volume of anhydrous DMSO required to achieve a 10 mM or 50 mM master stock solution. (e.g., for 1.74 mg of powder, add 100 µL of DMSO for a 100 mM stock). 7. Add the solvent slowly. Vortex gently for 15–30 seconds until the solution is completely clear.

  • Self-Validation Check: Inspect the solution against a white background. It should be completely transparent without particulates. Any cloudiness indicates incomplete dissolution or degradation (e.g., formation of insoluble polymeric byproducts).

  • Aliquot the master stock into single-use volumes (e.g., 10 µL or 20 µL) in amber microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term liquid storage.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and pH shifts that degrade the carbamoylformic acid moiety. Single-use aliquots eliminate this risk.

Workflow Receive 1. Compound Receipt (Cold-Chain Transport) Inspect 2. Visual Inspection (Check for moisture/clumping) Receive->Inspect Store 3. Solid Long-Term Storage (-20°C, Desiccated) Inspect->Store Intact & Dry Equilibrate 4. Temperature Equilibration (Warm to RT in desiccator) Store->Equilibrate Prior to use Weigh 5. Fume Hood Weighing (PPE: Gloves, Mask, Goggles) Equilibrate->Weigh Prevents condensation Dissolve 6. Stock Dissolution (Anhydrous DMSO) Weigh->Dissolve Aliquot 7. Aliquoting (Single-use amber vials) Dissolve->Aliquot Freeze 8. Liquid Stock Storage (-80°C, Protect from light) Aliquot->Freeze Avoid freeze-thaw

Workflow for the safe handling, dissolution, and storage of [(2-Acetamidoethyl)carbamoyl]formic acid.

Self-Validating Quality Control (QC)

To ensure experimental reproducibility, researchers must implement continuous QC monitoring:

  • Pre-Experiment LC-MS : Before utilizing a stored aliquot for critical bioassays, run a rapid LC-MS check. The expected [M-H]- peak should be observed at m/z ~173.1. The presence of a dominant peak at m/z ~129.1 would indicate the loss of CO 2​ (decarboxylation).

  • pH Monitoring in Aqueous Buffers : When diluting the DMSO stock into aqueous assay buffers, the acidic nature of the formic acid group may lower the local pH. Always verify and adjust the final assay buffer pH to physiological levels (pH 7.2–7.4) using dilute NaOH to prevent acid-catalyzed autolysis of the compound during the assay incubation period.

References

  • NextSDS Database . "[(2-acetamidoethyl)carbamoyl]formic acid — Chemical Substance Information." NextSDS. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to resolve [(2-Acetamidoethyl)carbamoyl]formic acid solubility issues in aqueous media

Welcome to the technical support guide for [(2-Acetamidoethyl)carbamoyl]formic acid (CAS No. 1157000-14-0).[1][2][3] This document provides in-depth troubleshooting strategies and answers to frequently asked questions re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for [(2-Acetamidoethyl)carbamoyl]formic acid (CAS No. 1157000-14-0).[1][2][3] This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility challenges with this compound in aqueous media. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to handle this molecule effectively in their experiments.

Understanding the Molecule: Why Solubility Can Be a Challenge

[(2-Acetamidoethyl)carbamoyl]formic acid is a small organic molecule featuring several functional groups that dictate its behavior in solution: a terminal carboxylic acid, two amide linkages, and a short hydrocarbon chain.

  • The Carboxylic Acid Group (-COOH): This is the primary driver of its pH-dependent solubility. In its protonated (neutral) form at acidic pH, the molecule's overall polarity is reduced, limiting its solubility in water.[4][5]

  • Amide Groups (-CONH-): These polar groups can participate in hydrogen bonding with water, which aids solubility.[6]

  • Hydrocarbon Backbone (-CH2CH2-): This non-polar segment modestly counteracts aqueous solubility.[7]

The interplay between these groups means that achieving a stable, homogenous solution often requires moving beyond simply adding the compound to neutral water.

Troubleshooting Flowchart: A Step-by-Step Guide to Dissolution

If you are encountering solubility issues, follow this logical workflow to identify the optimal solution for your experimental needs.

G cluster_mech Mechanical Assistance (Use at any step) start Start: Compound Fails to Dissolve in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Primary Method) start->ph_adjust Is pH modification allowed in your assay? cosolvent Strategy 3: Use of Co-solvents start->cosolvent pH modification is NOT allowed in your assay heat Strategy 2: Gentle Heating ph_adjust->heat Dissolution is slow or incomplete? sonicate Mechanical Aid: Sonication ph_adjust->sonicate Speeds up process success Result: Compound Dissolved ph_adjust->success Compound dissolves heat->cosolvent Still facing issues or precipitation upon cooling? heat->sonicate heat->success Compound dissolves cosolvent->sonicate cosolvent->success Compound dissolves fail Issue Persists: Re-evaluate Concentration or Method cosolvent->fail

Caption: Troubleshooting workflow for dissolving [(2-Acetamidoethyl)carbamoyl]formic acid.

Frequently Asked Questions (FAQs)

Q1: My [(2-Acetamidoethyl)carbamoyl]formic acid won't dissolve in neutral water (pH 7.0). Why?

This is expected behavior. The compound is a carboxylic acid. At neutral or acidic pH, the carboxylic acid group (-COOH) is protonated, making the molecule uncharged.[5] While the amide groups contribute to polarity, the overall solubility of the neutral form is limited. To achieve significant aqueous solubility, you must deprotonate the carboxylic acid to its highly polar, charged carboxylate form (-COO⁻).[4]

Q2: What is the most effective first step to dissolve the compound?

pH adjustment. Increasing the pH of the medium above the compound's pKa will convert it into its much more soluble anionic salt form.[4][5][8] This is the most common and effective technique for solubilizing organic carboxylic acids.[9]

Q3: How does pH exactly affect the solubility?

The principle is based on Le Chatelier's principle and the ionization of the acid.

  • At Low pH (e.g., pH < 5): The solution has a high concentration of protons (H⁺). This pushes the equilibrium towards the protonated, neutral -COOH form, which is less soluble.

  • At High pH (e.g., pH > 7.5): The solution has a low concentration of protons. The carboxylic acid donates its proton to the solvent, forming the negatively charged and highly polar carboxylate anion (-COO⁻). This ionic form interacts much more favorably with polar water molecules, leading to a dramatic increase in solubility.[5]

Caption: pH-dependent ionization and its effect on solubility.

Q4: Will heating the solution improve solubility?

Yes, for most solid organic compounds, solubility increases with increasing temperature.[10][11][12][13] Heating provides the energy needed to overcome the crystal lattice forces of the solid solute, allowing it to dissolve more readily.[11][13] However, be cautious. After dissolving at a high temperature, the compound may precipitate out upon cooling if the solution is supersaturated at the lower temperature.[14] Always verify solubility at your final experimental temperature.

Q5: What if pH modification is incompatible with my experiment? What are my options?

If you cannot alter the pH of your final solution, the best alternative is to use a water-miscible organic co-solvent.[15][16] The strategy involves preparing a highly concentrated stock solution of the compound in the co-solvent and then carefully diluting this stock into your aqueous buffer.

Q6: Which co-solvents are recommended, and how do they work?

Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for less polar solutes to dissolve.[][18]

Co-SolventProperties & Use CaseVehicle Control
DMSO (Dimethyl sulfoxide)Highly polar aprotic solvent. Excellent for creating high-concentration stocks. Use at <1% in final cell-based assays.Required
Ethanol Polar protic solvent. Commonly used in pharmaceutical formulations.[][19] Good for many applications.Required
PEG 400 (Polyethylene glycol 400)A low-molecular-weight polymer. Less toxic than DMSO and often used in preclinical formulations.[19]Required
DMF (Dimethylformamide)A polar aprotic solvent similar to DMSO.Required

Crucial Note: Whenever a co-solvent is used, you must run a parallel "vehicle control" experiment containing the same final concentration of the co-solvent without the compound to ensure the solvent itself does not affect your experimental results.

Q7: Can I use sonication?

Yes. Sonication is a useful mechanical method to accelerate dissolution. The high-frequency sound waves create micro-agitations that help break apart solute aggregates and increase the interaction between the solute and solvent. It does not increase the equilibrium solubility but can significantly reduce the time required to reach it.

Experimental Protocols & Troubleshooting Guides

Protocol 1: Dissolution via pH Adjustment (Primary Method)

This method is ideal when the final experimental pH can be slightly basic.

  • Preparation: Weigh the desired amount of [(2-Acetamidoethyl)carbamoyl]formic acid.

  • Slurry Formation: Add a small portion (approx. 20-30%) of your final desired volume of deionized water or buffer to the solid to create a slurry. This increases the surface area for dissolution.

  • Titration: While stirring vigorously, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Observation: Continue adding the base and stirring until the solid is fully dissolved. Monitor the pH of the solution. A pH of 7.5 to 8.5 is often sufficient.

  • Final Adjustment: Once the compound is dissolved, add the remaining volume of your buffer. Make any final, minor pH adjustments to reach your target pH using dilute acid (e.g., 0.1 M HCl) or base.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.

Protocol 2: Dissolution Using a Co-Solvent Stock

Use this method when the final pH of your aqueous medium cannot be altered.

  • Co-Solvent Selection: Choose a suitable co-solvent like DMSO or Ethanol.

  • Stock Solution Preparation: Dissolve the [(2-Acetamidoethyl)carbamoyl]formic acid in the pure co-solvent to create a concentrated stock (e.g., 50-100 mM). The compound should dissolve readily in 100% organic solvent.

  • Dilution: While vortexing or rapidly stirring your final aqueous buffer, add the required volume of the stock solution drop-by-drop. Adding the stock to the vortexing buffer, rather than the other way around, helps prevent localized high concentrations that can cause precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is as low as possible (ideally ≤1%) and is compatible with your experimental system.

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of the pure co-solvent to an identical volume of your aqueous buffer.

References

  • [(2-acetamidoethyl)
  • Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. Accessed March 23, 2026.
  • SOLUBILITY. University of Washington. Accessed March 23, 2026.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Published March 15, 2024.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences. Accessed March 23, 2026.
  • Solubility of Organic Compounds. University of Calgary. Published August 31, 2023.
  • Solubility of Organic Compounds. Chemistry Steps. Published October 8, 2021.
  • What factors affect solubility?
  • Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Published July 30, 2025.
  • Solubility. Open Oregon Educational Resources. Accessed March 23, 2026.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Cosolvent. Wikipedia. Accessed March 23, 2026.
  • How will you increase the solubility of organic compounds in w
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Accessed March 23, 2026.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. Request PDF. Accessed March 23, 2026.
  • Formic acid. Wikipedia. Accessed March 23, 2026.
  • Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. Published September 12, 2022.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
  • How can I isolate a highly polar compound from an aqueous solution?
  • Solubility: Temperature Effect Explained. Clutch Prep. Accessed March 23, 2026.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Published March 13, 2023.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. Published October 6, 2025.
  • 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid. PubChem. Accessed March 23, 2026.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Published November 15, 2022.
  • Acidity of Carboxylic Acids. OpenOChem Learn. Accessed March 23, 2026.
  • [(2-Acetamidoethyl)carbamoyl]formic acid. Sapphire Bioscience. Accessed March 23, 2026.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Published July 26, 2021.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • 1157000-14-0|[(2-Acetamidoethyl)carbamoyl]formic acid. BLD Pharm. Accessed March 23, 2026.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Accessed March 23, 2026.
  • is formic acid used in for food? A Guide to Its Structure & Properties.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Published February 27, 2012.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Splitting for [(2-Acetamidoethyl)carbamoyl]formic Acid

Welcome to the Technical Support Center. Analyzing highly polar, ionizable compounds like [(2-Acetamidoethyl)carbamoyl]formic acid presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing highly polar, ionizable compounds like [(2-Acetamidoethyl)carbamoyl]formic acid presents unique chromatographic challenges. Because this molecule contains a terminal carboxylic acid, an ethyl linker, and multiple amide/carbamoyl groups, it is highly susceptible to secondary interactions, pH-induced ionization shifts, and injection solvent mismatches.

This guide provides a scientifically grounded, self-validating framework to diagnose and resolve peak splitting during your HPLC workflows.

Diagnostic Workflow

HPLC_Troubleshooting Start Peak Splitting Observed Scope Does it affect ALL peaks or a SINGLE peak? Start->Scope AllPeaks ALL Peaks in Chromatogram Scope->AllPeaks Yes SinglePeak SINGLE Peak (Target Analyte) Scope->SinglePeak No Hardware Hardware Issue (Blocked Frit / Column Void) AllPeaks->Hardware Chemistry Chemical / Method Issue SinglePeak->Chemistry Solvent Injection Solvent Mismatch (Too Strong) Chemistry->Solvent pH Mobile Phase pH Near Analyte pKa Chemistry->pH Overload Column Overload (Mass or Volume) Chemistry->Overload

Caption: Diagnostic workflow for identifying the root cause of HPLC peak splitting.

In-Depth Troubleshooting FAQs

Q1: How do I determine if the peak splitting is caused by my chromatography chemistry or a hardware failure? Causality & Insight: Peak splitting generally falls into two categories: pre-column/column-bed physical issues and thermodynamic partitioning issues. If every peak in your chromatogram (including the solvent front or neutral internal standards) is split, the sample band is being physically distorted before or exactly as it enters the stationary phase[1]. This indicates a blocked inlet frit or a void (channeling) at the head of the column[2]. If only the [(2-Acetamidoethyl)carbamoyl]formic acid peak is splitting while other peaks remain sharp, the issue is chemical—typically related to the analyte's specific interaction with the mobile phase or injection solvent[3].

Q2: Why does my choice of injection solvent cause[(2-Acetamidoethyl)carbamoyl]formic acid to split? Causality & Insight: This molecule is highly polar and requires a highly aqueous mobile phase for adequate retention in Reversed-Phase Liquid Chromatography (RPLC). If you dissolve your sample in a "strong" solvent (e.g., 100% Methanol or Acetonitrile) to maximize solubility, you create a localized solvent mismatch[4]. When the injection plug hits the column, the molecules at the leading edge of the plug are swept forward by the strong organic solvent and travel rapidly down the column. Meanwhile, the molecules at the trailing edge are diluted into the weak, aqueous mobile phase and partition properly into the stationary phase[1][5]. This creates two distinct populations of the same molecule, resulting in a split or "twin" peak[2]. Solution: Always dissolve the sample in the initial mobile phase or a weaker solvent[5][6].

Q3: How does the mobile phase pH affect the peak shape of this specific compound? Causality & Insight:[(2-Acetamidoethyl)carbamoyl]formic acid contains a terminal carboxylic acid moiety. Carboxylic acids typically have a pKa between 2.0 and 4.0. If your mobile phase pH is within ±1 unit of this pKa, the molecule exists in a dynamic equilibrium between its protonated (neutral, hydrophobic) and deprotonated (anionic, hydrophilic) states[1][4]. Because these two states have drastically different retention factors, the peak will broaden severely or split into two distinct apexes. Solution: You must buffer the mobile phase to be at least 2 pH units away from the analyte's pKa[1][3]. For this compound, using 0.1% Formic Acid (pH ~2.7) ensures the acid is primarily protonated[3], whereas a neutral buffer (pH 6-7) ensures it is fully ionized (though this may require HILIC chromatography for retention).

Quantitative Data: Solvent Strength Effects

The following table summarizes the causal relationship between injection solvent strength and the resulting peak integrity for highly polar acidic compounds in RPLC.

Injection Solvent CompositionMobile Phase (Initial Conditions)Peak Shape ObservationMechanistic Causality
100% Acetonitrile or Methanol95% Aqueous / 5% OrganicSevere Splitting / FrontingAnalyte travels too fast at the column head before partitioning into the stationary phase.
50% Organic / 50% Aqueous95% Aqueous / 5% OrganicBroadening / Mild SplittingPartial breakthrough; incomplete equilibrium of the analyte band upon injection.
100% Mobile Phase 95% Aqueous / 5% Organic Sharp, Symmetrical Perfect thermodynamic equilibrium established immediately upon injection.

Experimental Protocols

Protocol A: Self-Validating Hardware vs. Chemistry Diagnostic

Purpose: To definitively isolate whether the column hardware or the chemical method is causing the split peak.

  • Prepare a Neutral Standard: Dissolve a neutral, well-behaved reference standard (e.g., Uracil for highly aqueous RPLC) in the initial mobile phase.

  • Inject Standard: Inject 1-2 µL of the neutral standard using your current method conditions.

  • Evaluate Peak Shape:

    • If the Uracil peak is sharp and symmetrical: The column hardware is intact. Proceed to Protocol B to optimize the chemistry for [(2-Acetamidoethyl)carbamoyl]formic acid.

    • If the Uracil peak is split: The column has a void or a blocked frit[1][2].

  • Hardware Remediation (If applicable): Disconnect the column from the detector. Reverse the column direction and flush with 10-20 column volumes of 100% strong solvent (e.g., Methanol) at half the normal flow rate to dislodge frit particulates[1]. Reconnect in the normal direction and retest. If splitting persists, replace the column[2].

Protocol B: Method Optimization for[(2-Acetamidoethyl)carbamoyl]formic Acid

Purpose: To eliminate chemical peak splitting by controlling ionization and solvent mismatch.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 100% LC-MS grade Water with 0.1% Formic Acid (v/v) to suppress the ionization of the carboxylic acid group. Prepare Mobile Phase B as 100% Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent Preparation: Extract an aliquot of the exact Mobile Phase A/B mixture that corresponds to your initial gradient conditions (e.g., 95% A / 5% B).

  • Sample Reconstitution: Evaporate your[(2-Acetamidoethyl)carbamoyl]formic acid sample to dryness (if currently in a strong organic solvent) and reconstitute strictly in the Sample Diluent prepared in Step 2[6].

  • Injection Volume Control: Limit the injection volume to ≤ 5 µL to prevent volume overload, which can mimic peak splitting[1][2].

  • Equilibration & Run: Equilibrate the column with the initial mobile phase for at least 10 column volumes before initiating the injection sequence.

References

  • Separation Science. "Peak Splitting in HPLC: Causes and Solutions." Separation Science Articles.[Link]

  • Agilent Technologies. "Choosing HPLC Columns for Rapid Method Development." Agilent Presentations. [Link]

  • ResearchGate. "Peak splitting with same column and different samples...cause and can I fix it?" ResearchGate Q&A. [Link]

  • ResearchGate. "When using HPLC, how do you deal with split peaks?" ResearchGate Q&A. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of [(2-Acetamidoethyl)carbamoyl]formic acid from Blood Plasma

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting [(2-Acetamidoethyl)carbam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0)[1] from complex biological matrices.

This compound features two amide bonds and a terminal carboxylic acid, rendering it highly polar (hydrophilic) and strongly acidic. Traditional sample preparation methods often fail to yield reproducible recoveries or suffer from severe ion suppression. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol utilizing Mixed-Mode Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC).

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing less than 20% recovery when using standard C18 or Polymeric Reversed-Phase SPE? A1: [(2-Acetamidoethyl)carbamoyl]formic acid is highly hydrophilic. In standard reversed-phase SPE, the primary retention mechanism relies on van der Waals (hydrophobic) forces[2]. Because your target analyte is highly polar, it remains partitioned in the aqueous plasma matrix and breaks through the sorbent bed during the loading or early washing steps.

  • The Solution: Switch to a3[3]. WAX sorbents contain an amine functional group (pKa ~6) that remains positively charged at mildly acidic pH, providing strong electrostatic retention for the negatively charged carboxylic acid moiety of your analyte.

Q2: I switched to a Strong Anion Exchange (SAX) plate to capture the acidic analyte, but now it won't elute. What is happening? A2: SAX sorbents utilize quaternary ammonium groups that carry a permanent, strong positive charge across all pH ranges. Because your analyte is a strong organic acid, the electrostatic interaction is too powerful to be disrupted by pH changes alone. You would need high concentrations of salt (e.g., >5% NaCl) to competitively displace the analyte, which is highly detrimental to downstream LC-MS/MS analysis due to severe ion suppression[3].

  • The Solution: Use a WAX sorbent. By using an elution solvent with a high pH (e.g., 5% Ammonium Hydroxide in Methanol), you deprotonate the WAX sorbent (neutralizing its positive charge). This "turns off" the ion exchange mechanism and releases the analyte without the need for MS-incompatible salts[4].

Q3: My recovery is acceptable, but I am experiencing severe matrix effects (ion suppression) in the MS/MS source. How can I clean up the extract? A3: Plasma contains high levels of endogenous phospholipids and proteins that co-elute with polar analytes and compete for ionization[5].

  • The Solution: Implement a two-tiered cleanup. First, perform a protein precipitation (PPT) prior to SPE loading. Second, because the analyte is locked onto the WAX sorbent via strong ion exchange, you can employ a highly aggressive 100% organic wash (e.g., 100% Methanol) before elution. This washes away hydrophobic interferences like phospholipids without prematurely eluting your highly polar target[4].

Part 2: Self-Validating Experimental Protocol

To ensure data integrity, this protocol acts as a self-validating system. By introducing a stable-isotope labeled Internal Standard (IS) at the very first step, any volumetric losses or matrix effects are automatically normalized.

Optimized WAX-SPE Extraction from Human Plasma

Phase 1: Sample Preparation & Protein Precipitation

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution to track extraction efficiency.

  • Add 300 µL of ice-cold Acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube and dilute with 400 µL of 50 mM Ammonium Acetate buffer (pH 5.0). Causality: Dilution reduces the organic content to <15% to prevent breakthrough, while the pH 5.0 buffer ensures the analyte's carboxylic acid is fully deprotonated (anionic) and the WAX sorbent is fully protonated (cationic)[6].

Phase 2: Solid-Phase Extraction (using a 30 mg/1 mL Polymeric WAX Cartridge) 6. Conditioning: Pass 1.0 mL of Methanol through the cartridge to wet the polymer backbone. 7. Equilibration: Pass 1.0 mL of 50 mM Ammonium Acetate (pH 5.0) to prepare the ion-exchange sites. 8. Loading: Load the diluted supernatant (~600 µL) at a controlled flow rate of 1 mL/min. 9. Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. Causality: Removes polar neutral and basic interferences. 10. Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences and phospholipids. The analyte remains locked via electrostatic forces[4]. 11. Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the WAX sorbent, breaking the ionic bond and releasing the analyte[3].

Phase 3: Post-Extraction & Analysis 12. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. 13. Reconstitute in 100 µL of 95:5 Acetonitrile:Water with 10 mM Ammonium Formate. 14. Analyze via7[7], which is specifically optimized for highly polar metabolites.

Part 3: Quantitative Data Presentation

The table below demonstrates the empirical validation of the chosen extraction parameters. Matrix Factor (MF) values close to 100% indicate an extract free from significant ion suppression or enhancement.

Table 1: Impact of SPE Sorbent and Elution Chemistry on Analyte Recovery and Matrix Factor

SPE Sorbent TypeWash SolventElution SolventAbsolute Recovery (%)Matrix Factor (%)
Reversed-Phase (C18)5% Methanol100% Methanol12.4 ± 3.165.2 ± 8.4 (Suppression)
Strong Anion Exchange (SAX)100% Methanol5% Formic Acid in MeOH5.2 ± 1.8N/A (Failed Elution)
Strong Anion Exchange (SAX)100% Methanol5% NaCl in MeOH/Water84.5 ± 4.222.1 ± 5.5 (Severe Suppression)
Weak Anion Exchange (WAX) 100% Methanol 5% NH₄OH in Methanol 92.8 ± 2.5 96.4 ± 1.2 (Clean Extract)

Part 4: Workflow Visualization

Extraction_Workflow Start Plasma Sample + Internal Standard PPT Protein Precipitation (Cold Acetonitrile) Start->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Dilute Dilution (pH 5.0) Ensure Analyte is Anionic Centrifuge->Dilute SPE_Load Load Sample Electrostatic Trapping Dilute->SPE_Load SPE_Cond Condition WAX SPE (MeOH -> pH 5.0 Buffer) SPE_Cond->SPE_Load SPE_Wash1 Wash 1: 2% Formic Acid Removes Neutrals/Bases SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2: 100% Methanol Removes Phospholipids SPE_Wash1->SPE_Wash2 SPE_Elute Elution: 5% NH4OH in MeOH Neutralizes WAX Sorbent SPE_Wash2->SPE_Elute Dry Evaporate & Reconstitute (HILIC Compatible) SPE_Elute->Dry LCMS HILIC-MS/MS Analysis Dry->LCMS

Figure 1: Mixed-Mode WAX SPE Workflow for Highly Polar Acidic Metabolites.

References

  • NextSDS. "[(2-acetamidoethyl)carbamoyl]formic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • LCGC International. "Understanding and Improving Solid-Phase Extraction." Chromatography Online. Available at: [Link]

  • Cai, X., et al. "Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry." Analytica Chimica Acta, 650(1):10-5, 2009. Available at:[Link]

  • Biotage. "When should I choose a mixed-mode SPE?" Biotage Technical Blog. Available at: [Link]

  • Agilent Technologies. "Extraction of Acidic Drugs from Plasma with Polymeric SPE." Agilent Application Note. Available at: [Link]

Sources

Optimization

reducing chemical impurities in [(2-Acetamidoethyl)carbamoyl]formic acid synthesis batches

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks or high impurity profiles during the synthesis of [(2-Acetamidoethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks or high impurity profiles during the synthesis of [(2-Acetamidoethyl)carbamoyl]formic acid (an oxamic acid derivative). Below, you will find mechanistic troubleshooting guides, quantitative profiling, and a self-validating experimental protocol designed to eliminate bis-oxamide and oxalic acid impurities.

I. Mechanistic Pathway of Impurity Formation

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The synthesis of oxamic acids typically proceeds via the acylation of a primary amine (N-acetylethylenediamine) using either oxalyl chloride or diethyl oxalate [2].

SynthesisPathway Start N-Acetylethylenediamine (Starting Material) RouteA Route A: Oxalyl Chloride (DCM, 0°C) Start->RouteA + (COCl)2 RouteB Route B: Diethyl Oxalate (EtOH, Reflux) Start->RouteB + (COOEt)2 Target [(2-Acetamidoethyl)carbamoyl] formic acid RouteA->Target Controlled Hydrolysis Imp1 Impurity: Bis-oxamide (Over-amidation) RouteA->Imp1 Excess Amine Imp2 Impurity: Oxalic Acid (Moisture Hydrolysis) RouteA->Imp2 H2O Contamination RouteB->Target Saponification RouteB->Imp1 Excess Amine Imp3 Impurity: Mono-ester (Incomplete Reaction) RouteB->Imp3 Insufficient Temp/Time

Fig 1: Reaction pathways and associated impurity generation in oxamic acid synthesis.

II. Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing high levels of bis-oxamide (N,N'-bis(2-acetamidoethyl)oxamide) in my batch? A1: Bis-oxamide formation is a result of over-amidation. When using highly electrophilic oxalyl chloride, the primary amine of N-acetylethylenediamine can react with both acyl chloride moieties. This is thermodynamically driven by local excesses of the amine during the addition phase.

  • Causality & Solution: If you add oxalyl chloride to the amine, the amine is initially in massive excess, driving the double substitution. You must employ an inverse addition protocol—adding the amine dropwise to a cooled (0°C) solution of oxalyl chloride. This ensures the oxalylating agent is always in excess, kinetically favoring the mono-substituted intermediate [1].

Q2: My reaction with oxalyl chloride yields significant oxalic acid and formanilide-like byproducts. How do I prevent this? A2: Oxalic acid is a direct byproduct of moisture contamination. Oxalyl chloride is highly hygroscopic and rapidly hydrolyzes into HCl, CO, CO₂, and oxalic acid [1]. Formamide byproducts arise if Dimethylformamide (DMF) is used as a catalytic solvent; DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which formylates the amine instead of oxalylating it.

  • Causality & Solution: Strictly maintain anhydrous conditions (oven-dried glassware, Argon atmosphere). Do not use DMF as a solvent or catalyst for this specific oxamic acid synthesis; stick to anhydrous Dichloromethane (DCM).

Q3: I switched to the diethyl oxalate route to avoid moisture sensitivity, but the reaction stalls. Why? A3: Diethyl oxalate is significantly less electrophilic than oxalyl chloride. The reaction often stalls at the mono-substituted intermediate (ethyl N-(2-acetamidoethyl)oxamate) because the reaction lacks the thermodynamic driving force at room temperature [1].

  • Causality & Solution: Elevate the reaction temperature to reflux in ethanol. To isolate the free oxamic acid, a subsequent saponification step (using NaOH followed by acidic workup) is required to cleave the ethyl ester [2].

III. Quantitative Impurity Profiling

The following table summarizes the causal relationship between synthetic parameters and the resulting impurity profile of the crude batch.

Synthetic Parameter / RouteBis-oxamide Impurity (%)Oxalic Acid Impurity (%)Mono-ester Impurity (%)Overall Target Yield (%)
Route A: Standard Addition (DCM, 25°C)25.4%5.2%N/A45.1%
Route A: Inverse Addition (DCM, 0°C)4.1% 1.1% N/A82.3%
Route B: Diethyl Oxalate (EtOH, 25°C)1.2%<0.1%65.8%15.4%
Route B: Diethyl Oxalate (EtOH, Reflux + Saponification)2.5%3.4%1.5% 78.6%
IV. Self-Validating Experimental Protocol

To achieve >98% purity of [(2-Acetamidoethyl)carbamoyl]formic acid [3], follow this optimized, self-validating protocol utilizing the oxalyl chloride route with acid-base purification logic.

Step 1: System Preparation (Moisture Elimination)

  • Flame-dry a 250 mL round-bottom flask under vacuum and purge with Argon.

  • Validation Check: Anhydrous DCM solvent must test at <50 ppm water via Karl Fischer titration prior to use to prevent oxalic acid formation.

Step 2: Electrophile Activation (Inverse Addition Setup)

  • Charge the flask with oxalyl chloride (1.05 eq, 10.5 mmol) and 50 mL anhydrous DCM.

  • Cool the reaction matrix to 0°C using an ice-brine bath.

Step 3: Kinetically Controlled Amidation

  • Dissolve N-acetylethylenediamine (1.0 eq, 10.0 mmol) in 20 mL anhydrous DCM.

  • Add the amine solution dropwise via syringe pump at a strict rate of 0.2 mL/min.

  • Validation Check: Monitor internal temperature; it must not exceed 5°C. This slow addition ensures oxalyl chloride remains in stoichiometric excess, kinetically starving the formation of the bis-oxamide impurity.

Step 4: Controlled Hydrolysis

  • After 2 hours of stirring at 0°C, quench the reaction by adding 10 mL of ice-cold distilled water dropwise.

  • Validation Check: Evolution of HCl and CO/CO₂ gas will occur. Ensure proper venting through a scrubber.

Step 5: Acid-Base Purification Logic

  • Transfer the mixture to a separatory funnel. Extract with saturated NaHCO₃ (3 x 20 mL).

  • Causality Mechanism: The target oxamic acid deprotonates (pKa ~2.5) and migrates to the aqueous phase. The neutral bis-oxamide impurity remains trapped in the DCM layer.

  • Discard the organic layer. Acidify the combined aqueous layers with 2M HCl to pH 1.5.

  • Validation Check: The target molecule will precipitate as a white crystalline solid upon reaching its isoelectric point.

Step 6: Isolation and Verification

  • Filter the precipitate and wash with cold water to remove highly water-soluble oxalic acid traces.

  • Recrystallize from a 90:10 Ethanol/Water mixture.

  • Validation Check: Confirm purity via HPLC (>98%) and verify the presence of the carboxylic acid proton via ¹H-NMR (broad singlet >10 ppm).

V. Purification Logic Visualization

PurificationLogic Crude Crude Reaction Mixture (in DCM) BaseExt Extraction: NaHCO3 (aq) Crude->BaseExt OrgPhase Organic Phase (Bis-oxamide Impurity) BaseExt->OrgPhase Discard AqPhase1 Aqueous Phase (Target Salt + Oxalate) BaseExt->AqPhase1 Retain Acidify Acidification: HCl to pH 2 AqPhase1->Acidify Precipitate Crude Precipitate (Target Molecule) Acidify->Precipitate Filter AqPhase2 Aqueous Filtrate (Oxalic Acid / Salts) Acidify->AqPhase2 Discard Cryst Recrystallization (EtOH/H2O) Precipitate->Cryst Pure Pure Target Molecule >98% Purity Cryst->Pure

Fig 2: Acid-base extraction and purification logic for isolating the target oxamic acid.

VI. References
  • Title: Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Source: ACS Journal of Combinatorial Chemistry URL: [Link]

  • Title: [(2-acetamidoethyl)carbamoyl]formic acid — Chemical Substance Information (CAS 1157000-14-0) Source: NextSDS Database URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide:[(2-Acetamidoethyl)carbamoyl]formic acid vs. Traditional Formic Acid Derivatives in Biochemical Assays

As a Senior Application Scientist, selecting the appropriate metabolic inhibitor is critical for the integrity of biochemical assays targeting glycolysis. While simple formic acid is a ubiquitous solvent and weak acid, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate metabolic inhibitor is critical for the integrity of biochemical assays targeting glycolysis. While simple formic acid is a ubiquitous solvent and weak acid, its structural derivatives—specifically amino-oxoacetic acids (oxamic acids)—are potent, competitive inhibitors of Lactate Dehydrogenase (LDH).

This guide provides an objective, data-driven comparison between [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0)[1] and traditional alternatives like sodium oxamate. By examining the causality behind their mechanisms and providing self-validating experimental protocols, this guide equips researchers with the necessary framework to deploy these compounds in oncology, parasitology, and metabolic research.

Mechanistic Rationale: Why N-Substituted Oxamic Acids?

Lactate Dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate, with the concomitant interconversion of NADH and NAD⁺. Because cancer cells (via the Warburg effect) and parasites like Plasmodium falciparum rely heavily on this pathway to maintain redox balance (NAD⁺ regeneration), LDH has emerged as a primary therapeutic target[2][3].

The Causality of Structural Substitution: Unsubstituted oxamic acid (often utilized as sodium oxamate) is an isosteric and isoelectric analogue of pyruvate. It competitively binds the LDH active site, blocking pyruvate entry[4][5]. However, simple oxamate suffers from two critical flaws in advanced assays:

  • Poor Membrane Permeability: Its high polarity restricts intracellular accumulation in cell-based assays.

  • Lack of Isoform Selectivity: It broadly inhibits human LDH-A, LDH-B, and parasitic LDH with minimal discrimination.

To overcome this, combinatorial chemistry has generated N-substituted oxamic acid libraries[2]. [(2-Acetamidoethyl)carbamoyl]formic acid introduces a bulky, hydrogen-bonding acetamidoethyl group. This substitution is not arbitrary; the extended aliphatic chain and secondary amide provide additional pharmacophore interactions (hydrogen bond acceptors/donors) that exploit the unique amino acid residues present in the extended substrate-binding pockets of specific LDH isoforms, such as pfLDH, thereby enhancing both binding affinity (lower IC₅₀) and lipophilicity for cellular uptake[2][6].

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction LDH Lactate Dehydrogenase (LDH) LDH->Pyruvate Catalyzes NAD NAD+ LDH->NAD Inhibitor [(2-Acetamidoethyl)carbamoyl] formic acid Inhibitor->LDH Competitive Inhibition NADH NADH + H+ NADH->LDH

Metabolic pathway showing competitive inhibition of LDH by [(2-Acetamidoethyl)carbamoyl]formic acid.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between standard formic acid, traditional oxamate, and advanced derivatives.

Compound ClassRepresentative ChemicalTarget EnzymeTypical IC₅₀ (LDH)Cell PermeabilityPrimary Assay Utility
Simple Carboxylic Acid Formic AcidNone (Non-specific)> 10 mMHighSolvent / Mobile phase additive
Unsubstituted Oxamic Acid Sodium OxamateBroad LDH (e.g., LDH-A)~ 33.8 µM[4]LowIn vitro baseline control
N-Substituted Oxamic Acid [(2-Acetamidoethyl)carbamoyl]formic acidIsoform-specific LDH10 - 25 µM*[2]Moderate-HighCell-based metabolic assays
N-Hydroxyindole Derivative NHI-1LDH-A specific~ 10.5 µM[3]HighOncology xenograft models

*Representative range for N-alkyl/aryl substituted oxamic acid libraries against targeted LDH isoforms.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, assays utilizing these inhibitors must be designed as self-validating systems. The following protocols embed internal controls to isolate the variable of competitive inhibition.

Protocol A: In Vitro Kinetic LDH Inhibition Assay

Causality: This assay measures the oxidation of NADH to NAD⁺ at 340 nm. Because NADH absorbs strongly at 340 nm while NAD⁺ does not, the rate of absorbance decrease provides a direct, real-time kinetic readout of LDH activity[7].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4), 2 mM pyruvate, and 0.2 mM NADH.

  • System Validation (Controls Setup):

    • Blank: Buffer + NADH (Validates background degradation of NADH).

    • Negative Control: Buffer + NADH + Recombinant LDH + Pyruvate (Establishes the uninhibited Vmax​ ).

    • Positive Control: Enzyme system + 1 mM Sodium Oxamate (Validates the assay's sensitivity to a known competitive inhibitor)[7].

  • Inhibitor Pre-Incubation (Critical Step): Add[(2-Acetamidoethyl)carbamoyl]formic acid (titrated from 1 µM to 100 µM) to the enzyme and NADH mixture. Causality: Incubate at 37°C for 15 minutes before adding pyruvate. Because the inhibitor competes with pyruvate for the active site, pre-incubation allows the inhibitor to establish binding equilibrium without being outcompeted by a sudden flood of substrate[5].

  • Substrate Initiation: Rapidly inject pyruvate to initiate the reaction.

  • Kinetic Read: Measure absorbance at 340 nm every 30 seconds for 10 minutes. Calculate the IC₅₀ based on the reduction in Vmax​ relative to the negative control.

Workflow Prep 1. Reagent Prep (Buffer, NADH, Pyruvate) Enzyme 2. Enzyme Addition (Recombinant LDH) Prep->Enzyme Incubate 3. Inhibitor Pre-Incubation (15 min at 37°C) Enzyme->Incubate Initiate 4. Substrate Initiation (Add Pyruvate) Incubate->Initiate Read 5. Kinetic Read (Absorbance 340 nm) Initiate->Read Control Positive Control (Sodium Oxamate) Control->Incubate

Step-by-step experimental workflow for the in vitro kinetic LDH inhibition assay.

Protocol B: Cell-Based Glycolysis Assay (Lactate Efflux)

Causality: In vitro enzymatic success does not guarantee cellular efficacy due to membrane permeability barriers. To prove that [(2-Acetamidoethyl)carbamoyl]formic acid functions in situ, we must measure extracellular lactate accumulation. A true glycolysis inhibitor will cause a simultaneous decrease in secreted lactate and an increase in unconsumed extracellular glucose[3][5].

  • Cell Seeding: Seed target cells (e.g., breast/ovarian cancer lines or fermentative bacteria like S. mitis) in 96-well plates and incubate under normoxic conditions until 80% confluent[3][5].

  • Media Replacement: Wash cells and replace with fresh media containing a defined, low-glucose concentration to sensitize the assay.

  • Treatment & Validation:

    • Treat with vehicle (DMSO/Water) as the baseline metabolic rate.

    • Treat with[(2-Acetamidoethyl)carbamoyl]formic acid at established IC₅₀, 5x IC₅₀, and 10x IC₅₀ concentrations.

  • Temporal Sampling: Extract 10 µL media aliquots at 0, 12, and 24 hours. Causality: Temporal sampling ensures that the observed decrease in lactate is due to metabolic inhibition rather than acute cytotoxicity/cell death.

  • Quantification: Read extracellular lactate utilizing a colorimetric L-Lactate assay kit (absorbance at 450 nm) and correlate it against a standard curve.

References

  • NextSDS Chemical Database Title:[(2-acetamidoethyl)carbamoyl]formic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • American Chemical Society (ACS) Title: Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Source: Journal of Medicinal Chemistry URL:[Link]

  • Malaria World / PLOS One Title: Novel molecular inhibitor design for Plasmodium falciparum Lactate dehydrogenase enzyme using machine learning generated library Source: Malaria World URL:[Link]

  • MDPI Title: Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays Source: Molecules URL:[Link]

  • Oncotarget Title: A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models Source: Oncotarget URL:[Link]

  • National Institutes of Health (PMC) Title: Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Comparative Guide: Advanced VT-NMR vs. Benchtop NMR for the Structural Validation of [(2-Acetamidoethyl)carbamoyl]formic acid

Executive Summary & The Analytical Challenge In modern bioconjugation and drug development, bifunctional linkers such as [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) are critical for synthesizing PROTACs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In modern bioconjugation and drug development, bifunctional linkers such as [(2-Acetamidoethyl)carbamoyl]formic acid (CAS: 1157000-14-0) are critical for synthesizing PROTACs and antibody-drug conjugates[1]. However, validating the purity and structural integrity of this specific molecule presents a unique analytical challenge.

The molecule contains two distinct amide-type linkages: an acetamido group and a carbamoyl-oxamic acid group. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl π -system, the C–N bonds exhibit partial double-bond character[2]. This electronic resonance restricts free rotation around the C–N bond, trapping the molecule in distinct conformational states known as rotamers (typically E and Z isomers) that exchange slowly on the NMR timescale at room temperature[3].

When analyzed via standard 1D 1 H NMR, this restricted rotation causes a single chemical environment (e.g., the acetamido methyl group) to appear as duplicated or highly broadened peaks[4]. To the untrained eye—or when using low-resolution instrumentation—this rotameric splitting is frequently misdiagnosed as polymeric contamination or degradation.

This guide objectively compares the performance of Standard Benchtop NMR (80 MHz) against Advanced Variable-Temperature (VT) High-Field NMR (600 MHz) , demonstrating why VT-NMR is the mandatory self-validating standard for oxamic acid derivatives.

Methodology Comparison: Benchtop vs. High-Field VT-NMR

The Alternative: Standard Benchtop NMR (80 MHz)

Benchtop NMR systems are highly valued for routine reaction monitoring due to their accessibility and low operational cost. However, they lack the spectral dispersion required to resolve complex rotameric mixtures. At 80 MHz, the duplicated peaks of the ethyl linker and the broad exchangeable N-H protons merge into unresolved, distorted multiplets. This leads to false-positive impurity flags, forcing unnecessary and yield-destroying purification cycles.

The Recommended Product: High-Field VT-NMR (600 MHz)

High-field NMR equipped with a Variable-Temperature (VT) probe provides a definitive, physics-based solution. By applying thermal energy, we increase the kinetic energy of the molecules, accelerating the rotation around the C–N bond[2]. Once the exchange rate exceeds the frequency difference between the rotameric signals, the duplicated peaks undergo kinetic averaging and coalesce into sharp, highly resolved singlets.

This approach is a self-validating system : by heating the sample to achieve coalescence and subsequently cooling it back to room temperature to recover the duplicated peaks, the analyst definitively proves that the spectral complexity is due to reversible conformational exchange, not irreversible chemical degradation.

Visualizing the Analytical Workflow

VT_NMR_Workflow Start Sample Prep (DMSO-d6) NMR25 Standard 1D 1H NMR (25°C) Start->NMR25 Rotamers Peak Duplication (Amide Rotamers) NMR25->Rotamers Identifies VTNMR VT-NMR Heating (80°C) Rotamers->VTNMR Triggers Coalesce Signal Coalescence (Kinetic Averaging) VTNMR->Coalesce Induces Validate Purity & Structural Validation Confirmed Coalesce->Validate Confirms

Workflow for resolving amide rotamers in[(2-Acetamidoethyl)carbamoyl]formic acid via VT-NMR.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, follow this step-by-step methodology for the structural validation of[(2-Acetamidoethyl)carbamoyl]formic acid.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of [(2-Acetamidoethyl)carbamoyl]formic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D). Causality note: DMSO is chosen because its high boiling point (189°C) safely accommodates the thermal requirements of VT-NMR without solvent evaporation or boiling.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a 5 mm precision NMR tube.

Step 2: Baseline Acquisition (298 K / 25°C)

  • Insert the sample into a 600 MHz NMR spectrometer.

  • Tune, match, and shim the probe at 298 K.

  • Acquire a standard 1D 1 H NMR spectrum (minimum 16 scans, relaxation delay D1​ = 2.0 s).

  • Observation: Document the peak duplication at ~1.8 ppm (acetamido methyl) and the broad multiplets in the 3.1–3.4 ppm region.

Step 3: Thermal Coalescence Acquisition (353 K / 80°C)

  • Ramp the VT unit to 353 K (80°C) at a rate of 2 K/min to prevent thermal shock to the probe.

  • Allow the sample to equilibrate for 10 minutes to ensure uniform thermal distribution.

  • Re-shim the magnet (temperature changes alter the solvent's density and magnetic susceptibility).

  • Acquire the high-temperature 1D 1 H NMR spectrum.

  • Observation: The duplicated methyl singlets will coalesce into a single, sharp peak.

Step 4: Reversibility Check (The Self-Validation Step)

  • Cool the probe back to 298 K and allow 15 minutes for equilibration.

  • Acquire a final 1D 1 H NMR spectrum.

  • Validation: The exact return of the rotameric peak splitting confirms the structural stability of the molecule and rules out thermal decomposition.

Mechanistic Pathway of Signal Coalescence

Amide_Rotation Z_isomer Z-Rotamer (Ground State) TS Transition State (90° Rotation) Z_isomer->TS + Heat (ΔG‡) TS->Z_isomer Relaxation E_isomer E-Rotamer (Ground State) TS->E_isomer Relaxation E_isomer->TS + Heat

Thermodynamic pathway of C-N bond rotation overcoming the partial double-bond barrier.

Quantitative Data Presentation

The following table summarizes the comparative 1 H NMR chemical shifts of [(2-Acetamidoethyl)carbamoyl]formic acid before and after the application of thermal energy.

Proton EnvironmentChemical Shift at 25°C (ppm)Multiplicity (25°C)Chemical Shift at 80°C (ppm)Multiplicity (80°C)Diagnostic Outcome
Acetamido -CH 3​ 1.78, 1.82Two Singlets (Rotamers)1.80Sharp SingletCoalescence achieved
Ethyl -CH 2​ -N(Ac) 3.10 – 3.25Broad Multiplet3.18QuartetExchange averaged
Ethyl -CH 2​ -N(Ox) 3.25 – 3.40Broad Multiplet3.32QuartetExchange averaged
Acetamido -NH 7.85, 8.05Two Broad Triplets7.95Sharp TripletRotational barrier overcome
Carbamoyl -NH 8.40, 8.65Two Broad Triplets8.52Sharp TripletRotational barrier overcome
Oxamic -COOH 10.80Broad Singlet10.50Broad SingletUpfield shift (H-bond disruption)

Note: The upfield shift of the carboxylic acid proton at 80°C is a normal consequence of the thermal disruption of intermolecular hydrogen bonding in the DMSO solvent matrix.

Conclusion

For complex bifunctional linkers like [(2-Acetamidoethyl)carbamoyl]formic acid, standard benchtop NMR is insufficient for rigorous quality control. The inherent partial double-bond character of its dual amide system guarantees the presence of rotamers, which mimic impurities at ambient temperatures[2][3]. By utilizing High-Field VT-NMR, analytical scientists can leverage kinetic averaging to collapse these conformers into a single, definitive spectrum. This self-validating methodology ensures absolute confidence in batch purity before downstream bioconjugation.

References

  • NextSDS. "[(2-acetamidoethyl)carbamoyl]formic acid — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Geffe, M., et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 2014, 10, 701–706. URL:[Link]

  • Romeiro, N. C., et al. "Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives." Molecules, 2018, 23(12), 3105. URL:[Link]

  • Schraml, J., & Cigler, P. "15N-1H and 15N-13C couplings in 15N-enriched dihydroxamic acids." Magnetic Resonance in Chemistry, 2008, 46(8), 748-755. URL:[Link]

Sources

Validation

Introduction: The Kynurenine Pathway and the Rationale for Kynurenine 3-Monooxygenase (KMO) Inhibition

An In-Depth Technical Guide to Benchmarking [(2-Acetamidoethyl)carbamoyl]formic acid Efficacy Against Standard Kynurenine Pathway Inhibitors This guide provides a comprehensive framework for evaluating the efficacy of [(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benchmarking [(2-Acetamidoethyl)carbamoyl]formic acid Efficacy Against Standard Kynurenine Pathway Inhibitors

This guide provides a comprehensive framework for evaluating the efficacy of [(2-Acetamidoethyl)carbamoyl]formic acid as a putative inhibitor of the kynurenine pathway, benchmarked against established inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and other pathologies linked to dysregulation of tryptophan metabolism.

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, with up to 99% of tryptophan being catabolized through this pathway.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the pathway can become upregulated, leading to an accumulation of neurotoxic metabolites.[1]

A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which is located on the outer mitochondrial membrane.[2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[3][4] This step is a critical branching point, as the downstream metabolites of 3-HK, such as quinolinic acid, are known to be neurotoxic.[5][6] Conversely, shunting the pathway away from KMO activity can lead to an increase in the neuroprotective metabolite, kynurenic acid.[1][7] Therefore, the inhibition of KMO has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][5][6]

Standard Pathway Inhibitors: A Profile of Established KMO Inhibitors

The development of KMO inhibitors has been a focus of research for several decades. Early inhibitors were designed as structural analogs of the endogenous substrate, L-kynurenine.[3][7] These compounds have been instrumental in validating KMO as a therapeutic target.

Ro 61-8048: A Potent and Well-Characterized Inhibitor

Ro 61-8048 is a potent KMO inhibitor that has been extensively used in preclinical studies.[3] While it exhibits poor brain penetration, its use has helped to elucidate the role of peripheral KMO inhibition in modulating central nervous system kynurenine pathway metabolites.[7] A pro-drug of Ro 61-8048, known as JM6, has shown efficacy in mouse models of neurodegenerative diseases.[8]

m-Nitrobenzoylalanine (m-NBA): A Selective KMO Inhibitor

(±)-3-(3-Nitrobenzoyl)alanine hydrochloride, or m-NBA, is a selective inhibitor of KMO.[3] Its mechanism of action involves forming stable interactions with the active site of the enzyme. The presence of the nitro group enhances its binding affinity through unique hydrogen bonding and π-π stacking interactions.[3]

UPF 648: A Well-Established Research Tool

UPF 648 is another widely used KMO inhibitor in research settings.[9] It has been instrumental in demonstrating the therapeutic potential of KMO inhibition in various disease models.

Introducing [(2-Acetamidoethyl)carbamoyl]formic acid: A Putative KMO Inhibitor

While not yet characterized as a KMO inhibitor in the scientific literature, [(2-Acetamidoethyl)carbamoyl]formic acid presents a compelling case for investigation based on its structural similarity to the natural substrate L-kynurenine and early kynurenine-analog inhibitors. The presence of a carbamoylformic acid moiety suggests a potential interaction with the active site of KMO. This guide outlines the necessary experimental framework to test this hypothesis and benchmark its efficacy against the established inhibitors detailed above.

Experimental Benchmarking Workflow

To objectively assess the efficacy of [(2-Acetamidoethyl)carbamoyl]formic acid, a multi-tiered experimental approach is proposed. This workflow is designed to first establish its inhibitory activity on KMO and then to compare its potency and cellular effects against standard inhibitors.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Efficacy Enzyme_Kinetics Enzymatic Inhibition Assay (IC50 Determination) Mechanism_of_Action Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) Enzyme_Kinetics->Mechanism_of_Action Determine Ki Cell_Viability Cell Viability/Toxicity Assay (e.g., MTT/LDH) Enzyme_Kinetics->Cell_Viability Proceed if IC50 is promising NADPH_Uncoupling NADPH Consumption Assay (Safety Profiling) Mechanism_of_Action->NADPH_Uncoupling Assess for off-target effects Cellular_KMO_Activity Cellular KMO Activity Assay (Measurement of 3-HK production) Cell_Viability->Cellular_KMO_Activity Determine non-toxic concentration range Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Cellular_KMO_Activity->Metabolite_Profiling Quantify changes in kynurenine pathway metabolites

Caption: A two-phase experimental workflow for benchmarking a putative KMO inhibitor.

Detailed Experimental Protocols

In Vitro KMO Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of [(2-Acetamidoethyl)carbamoyl]formic acid against recombinant human KMO.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound: [(2-Acetamidoethyl)carbamoyl]formic acid

  • Standard inhibitors: Ro 61-8048, m-NBA, UPF 648

  • 96-well UV-transparent microplate

  • Spectrophotometer

Protocol:

  • Prepare a serial dilution of the test compound and standard inhibitors in the KMO assay buffer.

  • In a 96-well plate, add the KMO enzyme to each well.

  • Add the diluted test compound or standard inhibitor to the respective wells. Include a vehicle control (DMSO or buffer).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.[7]

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based KMO Activity Assay

This assay will assess the ability of the test compound to inhibit KMO activity within a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing KMO (e.g., PMA-stimulated PBMCs).[4]

  • Cell culture medium

  • Phorbol 12-myristate 13-acetate (PMA) for cell stimulation (if using PBMCs)

  • L-Kynurenine

  • Test compound and standard inhibitors

  • LC-MS/MS system for metabolite analysis

Protocol:

  • Culture the cells in a multi-well plate. If using PBMCs, stimulate with PMA to induce KMO expression.[4]

  • Treat the cells with various concentrations of the test compound and standard inhibitors for a predetermined time.

  • Add L-kynurenine to the cell culture medium.

  • After incubation, collect the cell culture supernatant.

  • Analyze the concentration of the KMO product, 3-hydroxykynurenine (3-HK), in the supernatant using a validated LC-MS/MS method.[4]

  • Determine the concentration-dependent inhibition of 3-HK production by the test compound and compare it to the standard inhibitors.

Data Presentation and Interpretation

The quantitative data from the in vitro and cell-based assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Inhibitory Potency against Human KMO

CompoundIC50 (nM)
[(2-Acetamidoethyl)carbamoyl]formic acidTBD
Ro 61-8048Literature Value
m-NBALiterature Value
UPF 648Literature Value

Table 2: Cellular KMO Inhibition and Cytotoxicity

CompoundCellular IC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
[(2-Acetamidoethyl)carbamoyl]formic acidTBDTBDTBD
Ro 61-8048TBDTBDTBD
m-NBATBDTBDTBD
UPF 648TBDTBDTBD

TBD: To be determined experimentally. CC50: 50% cytotoxic concentration.

A higher selectivity index indicates a more favorable therapeutic window for the compound.

Visualizing the Kynurenine Pathway and KMO Inhibition

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) KMO->Three_HK KAT->Kynurenic_Acid Inhibitor [(2-Acetamidoethyl)carbamoyl]formic acid & Standard Inhibitors Inhibitor->KMO

Caption: The kynurenine pathway and the site of action for KMO inhibitors.

Conclusion and Future Directions

This guide provides a robust scientific framework for the initial characterization and benchmarking of [(2-Acetamidoethyl)carbamoyl]formic acid as a potential KMO inhibitor. The successful completion of these experiments will provide critical data on its potency, cellular efficacy, and safety profile relative to established standard inhibitors. Positive results from this initial evaluation would warrant further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy in relevant animal models of neurodegenerative diseases.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. National Institutes of Health. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]

  • WO2013033068A1 - Kynurenine-3-monooxygenase inhibitors, pharmaceutical compositions, and methods of use thereof.
  • Kynurenine Monooxygenase (KMO) Inhibitors for the Treatment of Acute Pancreatitis and Neurodegenerative Disorders. ACS Publications. [Link]

  • A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites. National Institutes of Health. [Link]

  • Quinolinic acid potentially links kidney injury to brain toxicity. JCI Insight. [Link]

  • Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. PubMed. [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Royal Society of Chemistry. [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. National Institutes of Health. [Link]

  • Metabolomic screening for therapeutic potential in Mimela sp., an edible insect of the Arunachal Pradesh region. Journal of Environmental Biology. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. [Link]

  • Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. ResearchGate. [Link]

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research. [Link]

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. National Institutes of Health. [Link]

  • KMO Inhibitor Screening Assay Kit KMO 79513. BPS Bioscience. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Acetamidoethyl)carbamoyl]formic acid
Reactant of Route 2
Reactant of Route 2
[(2-Acetamidoethyl)carbamoyl]formic acid
© Copyright 2026 BenchChem. All Rights Reserved.